![molecular formula C13H16N2O3S2 B3012243 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219907-21-7](/img/structure/B3012243.png)
6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2-amine, which is a type of heterocyclic compound. It has a tetrahydrofuran group, which is a type of ether, and a methylsulfonyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(4-(methylsulfonyl) phenyl) benzimidazoles have been synthesized and evaluated as cyclooxygenase-2 inhibitors .Molecular Structure Analysis
The molecular structure would likely involve a benzo[d]thiazol-2-amine core with a tetrahydrofuran and a methylsulfonyl group attached. Similar compounds such as 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol have been studied for their photophysical phenomena .Scientific Research Applications
- Researchers have synthesized and evaluated novel derivatives of this compound as potential pesticidal agents . These derivatives contain benzothiazolylamino and various heteroaryl groups. Bioassay results demonstrated favorable insecticidal activity, particularly against pests like the oriental armyworm and diamondback moth. Some compounds exhibited LC50 values as low as 0.0988 – 5.8864 mg/L against diamondback moth. Further investigation could identify these compounds as promising insecticidal/acaricidal leads.
- The compound’s unique structure makes it suitable for functionalization. For instance, functionalized 2-hydrazinobenzothiazole derivatives have been prepared, such as 6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol and 5-(2-(benzo[d]thiazol-2-yl)hydrazono)pentane-1,2,3,4-tetraol . These compounds could find applications in materials science, including sensors, polymers, or drug delivery systems.
- Researchers have explored the luminescent properties of compounds based on the ligand 2-(benzo[d]thiazol-2-yl)phenol . These compounds, such as BTZ-Cz-OH and BTZ-DCz-OH , form fluorescent complexes. Their good thermal stability and electrochemical properties make them potential candidates for optoelectronic devices .
Pesticidal Agents
Functional Materials
Luminescent Materials
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1), making it a key target for antiretroviral therapy .
Mode of Action
The compound interacts with the HIV-1 RT in a unique way. It binds to the allosteric center of the RT, leading to an uncompetitive inhibition mode .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 lifecycle. The downstream effect is a reduction in viral load and a slowdown in the progression of the disease .
Result of Action
The inhibition of the RT enzyme by this compound results in a decrease in HIV-1 replication. This can lead to a reduction in viral load and potentially slow the progression of HIV-1 infection .
properties
IUPAC Name |
6-methylsulfonyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-20(16,17)10-4-5-11-12(7-10)19-13(15-11)14-8-9-3-2-6-18-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIZTSJODHBWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine |
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